6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine 6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine
Brand Name: Vulcanchem
CAS No.: 848-94-2
VCID: VC19741980
InChI: InChI=1S/C15H16FN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)
SMILES:
Molecular Formula: C15H16FN5S
Molecular Weight: 317.4 g/mol

6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine

CAS No.: 848-94-2

Cat. No.: VC19741980

Molecular Formula: C15H16FN5S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine - 848-94-2

Specification

CAS No. 848-94-2
Molecular Formula C15H16FN5S
Molecular Weight 317.4 g/mol
IUPAC Name 6-[(2-fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine
Standard InChI InChI=1S/C15H16FN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20)
Standard InChI Key DVLHLRRKTZVSGY-UHFFFAOYSA-N
Canonical SMILES CCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a purine core modified at three positions:

  • A 2-fluorophenylmethylsulfanyl group at the 6th position, introducing aromatic and sulfur-based functionalities.

  • A propyl chain at the 9th nitrogen, enhancing lipophilicity.

  • An amine group at the 2nd position, enabling hydrogen bonding .

The three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a planar purine ring system with the fluorophenyl group oriented perpendicularly, creating steric interactions that may influence receptor binding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H16FN5S\text{C}_{15}\text{H}_{16}\text{FN}_{5}\text{S}
Molecular Weight317.39 g/mol
CAS Registry Number848-94-2
IUPAC Name6-[(2-fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine
Topological Polar Surface Area90.44 Ų

Spectroscopic and Computational Data

The InChIKey (DVLHLRRKTZVSGY-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C(=C1)F)CSC2=NC(=C3N=CN(C3=N2)CCC)N) provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a logP value of 2.10, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via nucleophilic substitution reactions on purine precursors. A typical route involves:

  • Purine Functionalization: Reacting 6-chloropurine with 2-fluorobenzyl mercaptan to introduce the sulfanyl group.

  • Alkylation: Treating the intermediate with 1-bromopropane to attach the propyl chain at the 9th position .

  • Amination: Hydrolyzing the 2-position substituent to yield the final amine .

Industrial suppliers report yields exceeding 90% for large-scale batches, with purification via column chromatography or recrystallization .

Quality Control and Specifications

Commercial batches from Chinese suppliers (e.g., Dayang Chem, Zibo Hangyu Biotechnology) specify:

  • Assay Purity: 90–99% (HPLC)

  • Appearance: White crystalline powder or liquid suspension

  • Storage: Stable for 24 months at -20°C in inert atmospheres .

Physicochemical and Pharmacological Properties

Solubility and Stability

Experimental data gaps exist, but in silico predictions suggest:

  • Aqueous Solubility: 0.12 mg/mL (25°C), classifying it as poorly soluble.

  • Thermal Stability: Decomposes above 280°C without melting .

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